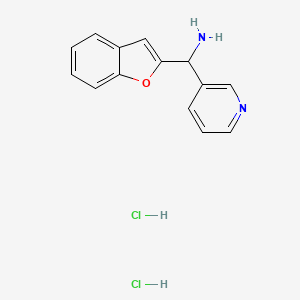1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride
CAS No.: 1303889-76-0
Cat. No.: VC3428087
Molecular Formula: C14H14Cl2N2O
Molecular Weight: 297.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1303889-76-0 |
|---|---|
| Molecular Formula | C14H14Cl2N2O |
| Molecular Weight | 297.2 g/mol |
| IUPAC Name | 1-benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H |
| Standard InChI Key | OUKXGAAMJOMUQC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride belongs to a class of heterocyclic compounds containing both oxygen and nitrogen in its ring structure. The compound has several synonyms in the chemical literature, including benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride and 1-[1-Benzofuran-2-yl-1-(pyridin-3-yl)]methanamine Dihydrochloride . The compound exists in different stereoisomeric forms, each with its unique Chemical Abstracts Service (CAS) registry number. The racemic mixture is identified with CAS number 1303889-76-0 , while the specific stereoisomers have distinct identifiers: the (R) isomer is cataloged under CAS number 166734-81-2 , and the (S) isomer under CAS number 2243501-25-7.
The molecular formula of the compound is C14H14Cl2N2O, indicating its composition of 14 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . This chemical formula reflects the structure containing a benzofuran ring, a pyridine ring, an amine group, and two chloride counter-ions forming the dihydrochloride salt.
Structural Characteristics
The compound features a carbon center bonded to a benzofuran ring, a pyridine ring, and an amine group. This central carbon is a stereogenic center, which explains the existence of the compound in enantiomeric forms. The basic structure consists of:
-
A benzofuran moiety (a bicyclic structure containing a benzene ring fused to a furan ring)
-
A pyridin-3-yl group (a pyridine ring with the connection at the 3-position)
-
A methanamine group (CH-NH2) that connects these two ring systems
-
Two hydrogen chloride molecules forming the dihydrochloride salt
The standard SMILES notation for the compound is C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl, which provides a linear representation of its molecular structure. The compound also has a standard InChI identifier of InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H/t14-;;/m0../s1, which uniquely identifies its chemical structure in a computer-readable format.
Isomeric Forms and Stereochemistry
The compound contains a stereogenic carbon center, leading to two enantiomeric forms:
-
(R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride (CAS: 166734-81-2)
-
(S)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride (CAS: 2243501-25-7)
The stereochemistry at this carbon center is crucial as it can significantly influence the biological activity and pharmacological properties of the compound. The (R) and (S) designations refer to the absolute configuration at the stereogenic center according to the Cahn-Ingold-Prelog priority rules.
Physical and Chemical Properties
Chemical Reactivity
As a complex organic molecule with multiple functional groups, 1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride possesses several reactive sites:
-
The primary amine group (-NH2) can participate in numerous reactions including nucleophilic substitutions, amide formations, and imine condensations.
-
The benzofuran moiety, with its aromatic and heterocyclic nature, can undergo various electrophilic aromatic substitution reactions.
-
The pyridine ring, as an electron-deficient aromatic system, is likely to undergo nucleophilic aromatic substitutions rather than electrophilic ones.
-
As a dihydrochloride salt, the compound is expected to be more stable than the free base form, particularly regarding oxidation and hydrolysis reactions.
Synthesis and Preparation Methods
Purification Techniques
Purification of 1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride likely involves standard techniques for organic compounds and their salts, which may include:
-
Recrystallization from appropriate solvent systems
-
Column chromatography for the free base followed by salt formation
-
For the preparation of pure enantiomers, chiral HPLC separation or crystallization of diastereomeric salts might be employed
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume